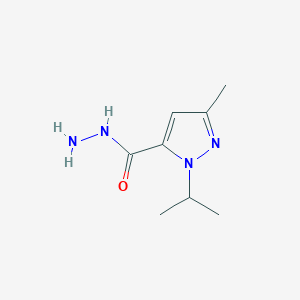

1-Isopropyl-3-methyl-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Isopropyl-3-methyl-1H-pyrazole-5-carbohydrazide (IMPC) is a synthetic compound that has been the subject of considerable research in recent years. It is an interesting molecule with a variety of potential applications in fields such as medicine, agriculture, and biochemistry.

Scientific Research Applications

- Application : It acts as a potent and selective inhibitor of D-amino acid oxidase (DAO), an enzyme involved in the metabolism of D-serine. By protecting DAO cells from oxidative stress induced by D-serine, this compound has potential therapeutic implications in neurological disorders where D-serine dysregulation plays a role .

- Application : It specifically prevents formalin-induced tonic pain. Understanding its mechanism of action could lead to novel pain management strategies .

- Application : Researchers use it as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure contributes to the design of novel molecules for drug discovery and material science .

- Application : Researchers perform quantum mechanical calculations to predict its electronic structure, vibrational spectra, and thermodynamic properties. These insights aid in understanding its behavior and guide experimental studies .

D-Amino Acid Oxidase (DAO) Inhibition

Tonic Pain Modulation

Heterocyclic Building Blocks

Computational Studies and Theoretical Investigations

Mechanism of Action

Target of Action

The primary targets of 1-Isopropyl-3-methyl-1H-pyrazole-5-carbohydrazide are currently unknown. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Generally, pyrazole derivatives interact with their targets by binding to active sites, causing changes in the target’s function . The exact nature of these interactions for 1-Isopropyl-3-methyl-1H-pyrazole-5-carbohydrazide remains to be elucidated.

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of pathways, but the specific pathways influenced by this compound are currently unknown .

Result of Action

The molecular and cellular effects of 1-Isopropyl-3-methyl-1H-pyrazole-5-carbohydrazide’s action are currently unknown. Given the diverse biological activities of pyrazole derivatives, this compound could potentially have a wide range of effects .

properties

IUPAC Name |

5-methyl-2-propan-2-ylpyrazole-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-5(2)12-7(8(13)10-9)4-6(3)11-12/h4-5H,9H2,1-3H3,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFBZQPBHQFZNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NN)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-3-methyl-1H-pyrazole-5-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2,4,6,9-tetraazatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene](/img/structure/B2758527.png)

![6-(Pyridin-4-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2758528.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2758532.png)

![N-[[4-(2,6-diethylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2758534.png)

![N-(1-Cyano-2,2-dimethylcyclopropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2758535.png)

![N-(2-chlorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2758542.png)